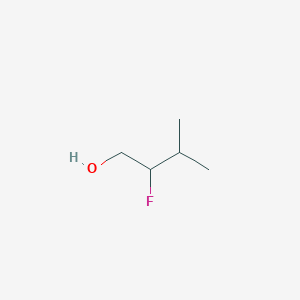
2-Fluoro-3-methylbutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-3-methylbutan-1-ol is an organic compound with the molecular formula C5H11FO. It is a fluorinated alcohol, which means it contains a hydroxyl group (-OH) and a fluorine atom attached to a carbon chain. The presence of the fluorine atom can significantly alter the chemical and physical properties of the compound compared to non-fluorinated alcohols.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methylbutan-1-ol can be achieved through several methods. One common approach involves the fluorination of 3-methylbutan-1-ol. This can be done using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions and yields the desired fluorinated alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could be the direct fluorination of 3-methylbutan-1-ol using elemental fluorine or a fluorine-containing gas. This process would require careful control of reaction conditions to ensure safety and maximize yield.
化学反応の分析
Types of Reactions
2-Fluoro-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or a ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used to replace the fluorine atom.
Major Products Formed
Oxidation: The major products can include 2-fluoro-3-methylbutanal or 2-fluoro-3-methylbutanone.
Reduction: The major product is 2-fluoro-3-methylbutane.
Substitution: The products depend on the nucleophile used, such as 2-hydroxy-3-methylbutan-1-ol if hydroxide is used.
科学的研究の応用
2-Fluoro-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Fluorinated alcohols are often investigated for their potential use in pharmaceuticals due to their unique properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Fluoro-3-methylbutan-1-ol depends on the specific context in which it is used. In general, the presence of the fluorine atom can influence the compound’s reactivity and interactions with other molecules. The fluorine atom can increase the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with biological targets.
類似化合物との比較
Similar Compounds
3-Methylbutan-1-ol: Lacks the fluorine atom, resulting in different chemical and physical properties.
2-Fluoro-2-methylpropan-1-ol: Another fluorinated alcohol with a different carbon chain structure.
2-Fluoroethanol: A simpler fluorinated alcohol with only two carbon atoms.
Uniqueness
2-Fluoro-3-methylbutan-1-ol is unique due to the specific placement of the fluorine atom and the methyl group on the carbon chain. This unique structure can result in distinct reactivity and properties compared to other fluorinated alcohols.
特性
IUPAC Name |
2-fluoro-3-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11FO/c1-4(2)5(6)3-7/h4-5,7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRGZCQZZLXSGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
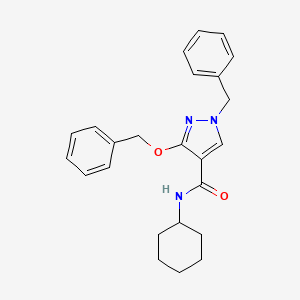
![7-Chloro-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2722039.png)
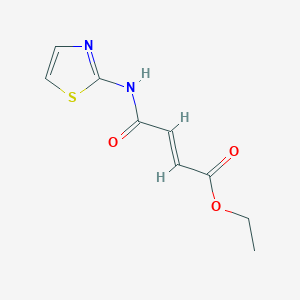
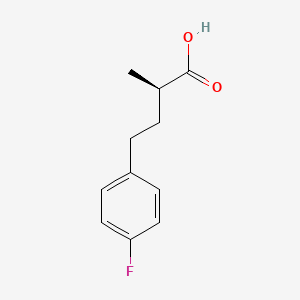
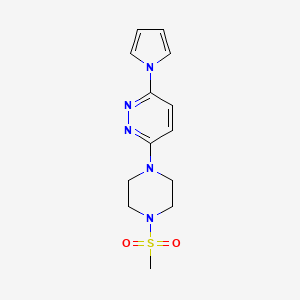
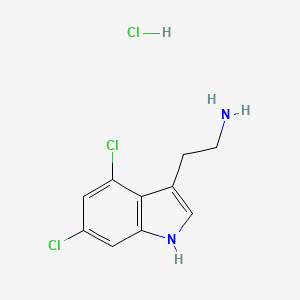
![Lithium(1+) ion pyrazolo[1,5-a]pyridine-7-sulfinate](/img/structure/B2722045.png)
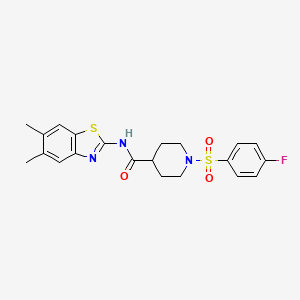
![6-[2-(2,3-Dimethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2722047.png)
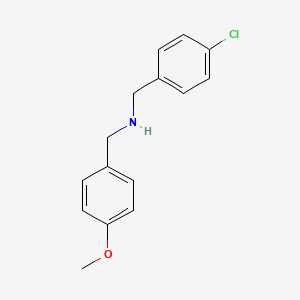
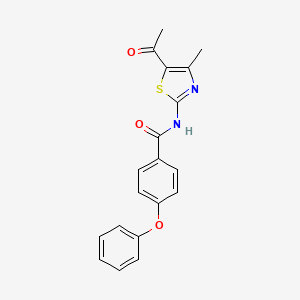


![N-methyl-6-oxo-1-(propan-2-yl)-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2722059.png)
